molecular formula C10H13N3O2S B2813372 2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide CAS No. 292644-19-0

2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide

Cat. No. B2813372
CAS RN: 292644-19-0
M. Wt: 239.29
InChI Key: JMXILJDBUHDEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide, also known as HOP, is a synthetic compound that has been studied for its potential applications in scientific research and drug development. HOP is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It has been used in a variety of research applications, including as an inhibitor of enzymes and as an anti-inflammatory agent. HOP has also been studied for its potential to act as a chemoprotective agent and has been used as a tool in the study of cellular processes.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide:

Anticancer Research

2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide has shown potential in anticancer research due to its ability to induce apoptosis in cancer cells. Its unique chemical structure allows it to interact with cellular pathways that regulate cell death, making it a promising candidate for developing new cancer therapies .

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. Researchers are exploring its potential as a new class of antimicrobial agents that could be used to combat antibiotic-resistant strains .

Enzyme Inhibition Studies

2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide is used in enzyme inhibition studies, particularly in the inhibition of proteases. Its ability to bind to the active sites of these enzymes makes it a valuable tool for understanding enzyme function and for developing enzyme inhibitors as therapeutic agents .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects. It has been investigated for its potential to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Research

The anti-inflammatory properties of 2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide are being explored in various studies. It has shown the ability to reduce inflammation by modulating the activity of inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs .

Drug Delivery Systems

Researchers are exploring the use of this compound in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific targets in the body, enhancing the efficacy and reducing the side effects of therapeutic agents.

These diverse applications highlight the versatility and potential of 2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide in various fields of scientific research.

[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] : [Source 6] : [Source 7] : [Source 8]

properties

IUPAC Name

2-(2-hydrazinyl-2-oxoethyl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-13-10(15)7-16-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXILJDBUHDEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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